molecular formula C19H14BrFN4O B5076096 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide

3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide

Cat. No.: B5076096
M. Wt: 413.2 g/mol
InChI Key: RSUAXYKMEBWACB-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound may be studied for its interactions with specific biological targets.

Medicine

Medicinal chemistry research focuses on the potential therapeutic applications of this compound. Pyrazole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-chlorophenyl)pyrazole-4-carboxamide
  • 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-methylphenyl)pyrazole-4-carboxamide

Uniqueness

The uniqueness of 3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide lies in its specific substitution pattern. The presence of bromine, fluorine, and cyanoethyl groups imparts distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(2-cyanoethyl)-N-(4-fluorophenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN4O/c20-14-4-1-3-13(11-14)18-17(12-25(24-18)10-2-9-22)19(26)23-16-7-5-15(21)6-8-16/h1,3-8,11-12H,2,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUAXYKMEBWACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)F)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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